molecular formula C10H14BrNO3 B8044703 3-Bromo-2-nitroadamantan-1-ol

3-Bromo-2-nitroadamantan-1-ol

Cat. No.: B8044703
M. Wt: 276.13 g/mol
InChI Key: QNDSETZPPRFNAG-UHFFFAOYSA-N
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Description

3-Bromo-2-nitroadamantan-1-ol is a polycyclic adamantane derivative featuring bromo (-Br) and nitro (-NO₂) substituents at positions 3 and 2, respectively, alongside a hydroxyl (-OH) group at position 1. The adamantane scaffold confers exceptional rigidity and stability, while the electron-withdrawing nitro and bromo groups influence its reactivity and physicochemical properties. This compound is of interest in organic synthesis, particularly in nucleophilic substitution and functionalization reactions, due to the lability of the bromo group and the steric/electronic effects of the nitro moiety .

Properties

IUPAC Name

3-bromo-2-nitroadamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3/c11-9-2-6-1-7(3-9)5-10(13,4-6)8(9)12(14)15/h6-8,13H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNDSETZPPRFNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3(CC1CC(C2)(C3[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of 3-Bromo-2-nitroadamantan-1-ol involves specific synthetic routes and reaction conditions. One of the methods includes the mechanical processing of triglyceride or condensation polymer-containing matter in the presence of a nucleophile . This process is essential for obtaining the desired compound with high purity and yield. Industrial production methods may vary, but they generally follow similar principles to ensure consistency and quality.

Chemical Reactions Analysis

3-Bromo-2-nitroadamantan-1-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original compound with modified chemical properties .

Scientific Research Applications

3-Bromo-2-nitroadamantan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and for the coupling of amino acids for peptide synthesis . In biology, it plays a role in the study of molecular interactions and pathways. In medicine, it is investigated for its potential therapeutic effects and as a tool for drug development. Additionally, in the industry, this compound is utilized in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-nitroadamantan-1-ol involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity and leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Properties References
3-Bromo-2-nitroadamantan-1-ol C₁₀H₁₄BrNO₃ 286.13 -OH, -Br, -NO₂ Bromo group susceptible to nucleophilic substitution; nitro group stabilizes intermediates via electron withdrawal
2-(3-Bromoadamantan-1-yl)acetic acid C₁₂H₁₇BrO₂ 273.17 -COOH, -Br Carboxylic acid enhances solubility; bromo substitution at position 3 enables coupling reactions
3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol C₁₇H₂₁BrO₂ 337.26 -OH, -Br, -OCH₃ (aryl) Aromatic bromo and methoxy groups introduce steric hindrance, reducing electrophilic attack on adamantane
5-Bromo-2-adamantanone C₁₀H₁₃BrO 229.12 -C=O, -Br Keto group at position 2 increases electrophilicity; bromo substitution facilitates cross-coupling
3-Amino-1-adamantanol C₁₀H₁₇NO 167.25 -OH, -NH₂ Amino group enables hydrogen bonding and participation in condensation reactions; less steric hindrance than nitro analogs

Reactivity and Stability

  • Nucleophilic Substitution: The bromo group in this compound is more reactive than in non-nitro analogs (e.g., 2-(3-Bromoadamantan-1-yl)acetic acid) due to the nitro group’s electron-withdrawing effect, which polarizes the C-Br bond . In contrast, bromo substituents on aryl rings (e.g., 3-(5-Bromo-2-methoxyphenyl)adamantan-1-ol) exhibit reduced reactivity due to conjugation with the aromatic system .
  • Steric Effects: The nitro group at position 2 in the target compound introduces steric hindrance, slowing reactions at adjacent positions compared to 5-Bromo-2-adamantanone, where the keto group is less bulky .
  • Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-hydroxylated analogs like 1-bromo-3-ethyladamantane .

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves aqueous solubility relative to non-polar derivatives like 1-bromo-3-ethyladamantane. However, nitro groups reduce solubility compared to amino analogs (e.g., 3-amino-1-adamantanol) due to decreased hydrogen-bonding capacity .
  • Thermal Stability : Nitro and bromo substituents collectively lower the thermal stability of the target compound compared to 2-adamantanecarboxylic acid, as reported in studies on adamantane decomposition pathways .

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